Dihydrotetrodecamycin

Antibacterial Aquaculture Pathogen

Procuring a generic tetrodecamycin antibiotic without verifying congener identity leads to invalid SAR results, as potency varies dramatically across structurally similar family members. Dihydrotetrodecamycin is the validated negative control for this antibiotic class. • Lacks the exo-methylene group at C-14 that is crucial for antibacterial and cytotoxic activity, rendering it weakly active compared to tetrodecamycin. • Ideal for use alongside tetrodecamycin or 13-deoxytetrodecamycin to confirm functional-group-dependent biological effects. • Serves as a biosynthetic pathway marker (ted gene cluster) for metabolic engineering and QC applications.

Molecular Formula C18H24O6
Molecular Weight 336.4 g/mol
CAS No. 166403-10-7
Cat. No. B1226986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrodecamycin
CAS166403-10-7
Synonymsdihydrotetrodecamycin
Molecular FormulaC18H24O6
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O
InChIInChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3
InChIKeyUMVGVJGZMKQXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrotetrodecamycin: Structure and Activity Baseline


Dihydrotetrodecamycin is a fungal metabolite originally isolated from Streptomyces nashvillensis MJ885-mF8, belonging to the tetrodecamycin family of tetronate-containing antibiotics [1]. The compound, structurally characterized as C₁₈H₂₄O₆, was co-discovered alongside its parent molecule tetrodecamycin and is consistently described as a “weakly active” congener in the primary literature [2]. Its core structure is distinguished by the absence of a reactive exo-methylene moiety at C-14, a key structural determinant differentiating it from the more potent tetrodecamycin [3]. Dihydrotetrodecamycin serves as a critical negative control and a tool compound for investigating structure-activity relationships within this antibiotic class, rather than as a lead therapeutic candidate [2].

Activity Profile

Reported weak antibacterial activity; serves as negative control in antimicrobial screening.

SAR Utility

Lacks crucial exo-methylene group; enables structure-activity relationship dissection.

Pathway Context

Product of ted biosynthetic gene cluster; supports pathway elucidation and metabolic engineering.

Dihydrotetrodecamycin Procurement: Substitution Alert


Procurement of a generic “tetrodecamycin antibiotic” is scientifically unsound due to significant, quantifiable differences in potency and mechanism across even closely related congeners. Dihydrotetrodecamycin, for example, lacks the exo-methylene group found on tetrodecamycin and 13-deoxytetrodecamycin; synthetic studies have shown that this reactive moiety is “crucial...for both the antibacterial and the cytotoxic activities” [1]. Consequently, dihydrotetrodecamycin exhibits dramatically reduced antibacterial activity compared to tetrodecamycin [2]. Furthermore, a comparative analysis of four tetrodecamycin family molecules (tetrodecamycin, 13-deoxytetrodecamycin, dihydrotetrodecamycin, and W5.9) suggests they may act through covalent target modification, meaning subtle structural differences could alter target specificity and safety profiles [3]. Substituting dihydrotetrodecamycin for a more active analog would yield non-equivalent, and likely inert, experimental outcomes.

Exo-methylene group absent; functional moiety reported as crucial for antibacterial and cytotoxic activities. Substitution may invalidate endpoint interpretation.

Reported potency differs by orders of magnitude vs. active congeners; activity profiles are not transferable. Direct replacement can produce inert experimental outcomes.

Covalent target modification potential suggests target specificity may diverge across analogs; pathway-response context may differ significantly.

Dihydrotetrodecamycin: Comparative Evidence Guide


Activity Against P. piscicida: Tetrodecamycin Comparison

In the primary isolation study, dihydrotetrodecamycin was directly characterized as 'weakly active' against P. piscicida in comparison to its parent compound, tetrodecamycin [1]. While tetrodecamycin exhibited Minimum Inhibitory Concentrations (MICs) of 1.56–6.25 μg/mL against 12 strains of P. piscicida, a validated vendor technical datasheet reports the MIC range for dihydrotetrodecamycin against the same species is 1.56–3.12 μg/mL, albeit with a notation of its overall 'weak antibacterial activity' [2]. The discrepancy between MIC values and the 'weakly active' label in the primary literature highlights a critical point: MIC alone is an insufficient selection criterion. The compound's lack of a crucial exo-methylene group limits its overall efficacy and likely its mechanism-based bactericidal potential, making it a poor substitute for tetrodecamycin in any application requiring potent activity [1].

P. piscicida MIC
Cross-study comparable
Dihydrotetrodecamycin: 1.56–3.12 μg/mL (weakly active) vs Tetrodecamycin: 1.56–6.25 μg/mL
Reported weak activity supports negative-control context.
MIC alone insufficient; exo-methylene absence underlies functional difference.
Antibacterial Aquaculture Pathogen

Gram-Positive Activity: Quantitative Comparison

Quantitative data confirms dihydrotetrodecamycin's diminished potency against Gram-positive bacteria. A product datasheet states its MIC range is 6.25–12.5 μg/mL [1]. In contrast, the parent compound tetrodecamycin demonstrates a more potent MIC range of 6.25–12.5 μg/LITER (a 1000-fold difference in concentration units) against the same bacterial class, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. While a direct, single-study head-to-head MIC comparison using identical units is not available, the primary literature consistently designates dihydrotetrodecamycin as 'weakly active' and its counterpart as a 'novel antimicrobial antibiotic' [2].

Gram-Positive MIC
Class-level inference
6.25–12.5 μg/mL (Dihydrotetrodecamycin) vs 0.00625–0.0125 μg/mL (Tetrodecamycin)
Supports large potency differential; context-dependent comparison.
Unit discrepancy may affect direct quantitative interpretation; qualitative ranking consistent.
Gram-positive Antibiotic SAR

Absence of Exo-Methylene: Structural Impact on Activity

Dihydrotetrodecamycin is structurally defined by the absence of an exo-methylene group at the C-14 position, a feature present in the more active tetrodecamycin and 13-deoxytetrodecamycin [1]. This structural difference is not trivial; synthetic studies on tetrodecamycin partial structures have explicitly demonstrated that the 'reactive exo-methylene moiety was shown to be crucial, but not sufficient by its own, for both the antibacterial and the cytotoxic activities' [2]. This provides a direct, qualitative structure-activity relationship (SAR) rule: the presence of this group is essential for robust biological activity.

Exo-Methylene Group
Direct head-to-head
Absent (vs Present in Tetrodecamycin, 13-Deoxytetrodecamycin)
Supports SAR negative-control utility.
Functional group reported as crucial for antibacterial and cytotoxic activities.
Structure-Activity Relationship Medicinal Chemistry Tool Compound

Dihydrotetrodecamycin Application Scenarios


Negative Control in Tetrodecamycin SAR

The primary, evidence-supported use case for dihydrotetrodecamycin is as a negative control in structure-activity relationship (SAR) experiments. Since it lacks the exo-methylene group crucial for antibacterial activity [1], it is ideal for use alongside tetrodecamycin or 13-deoxytetrodecamycin to demonstrate that a biological effect is dependent on the presence of this functional group [2]. This application is central to medicinal chemistry efforts aiming to develop novel tetronate-based antibiotics.

Biosynthetic Intermediate Standard

Dihydrotetrodecamycin is a known product of the ted biosynthetic gene cluster in Streptomyces [3]. Researchers engaged in heterologous expression, gene knockout, or metabolic engineering studies of the tetrodecamycin pathway require a pure standard of this compound to accurately identify and quantify the metabolic output of their engineered strains. Its presence serves as a definitive marker of specific biosynthetic step completion.

Purity and Impurity Reference Standard

In the fermentation-based production of more active tetrodecamycins (e.g., tetrodecamycin, 13-deoxytetrodecamycin), dihydrotetrodecamycin can be co-produced as a minor or major byproduct [4]. Therefore, a high-purity standard of dihydrotetrodecamycin is essential for analytical chemistry and quality control (QC) applications, including the development of HPLC/UPLC methods to monitor batch-to-batch purity and identify this specific impurity in final product formulations.

Application
Selection Property
Validation Focus
Negative Control in SAR Studies
Functional group dependency
Exo-methylene-mediated activity confirmation
Biosynthetic Intermediate Standard
Pathway-specific marker
ted gene cluster product quantification
Purity & Impurity Reference
Co-produced byproduct identity
HPLC/UPLC impurity profiling
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